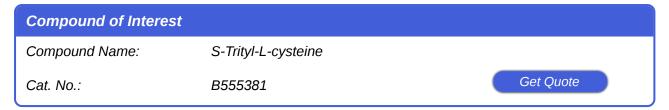


Comparative Analysis of S-Trityl-L-cysteine Derivatives' Potency as Eg5 Inhibitors

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A comprehensive guide for researchers and drug development professionals on the structureactivity relationship and potency of **S-Trityl-L-cysteine** derivatives targeting the mitotic kinesin Eg5.

This guide provides a comparative analysis of the potency of various **S-Trityl-L-cysteine** (STLC) derivatives, which are potent and selective allosteric inhibitors of the human mitotic kinesin Eg5.[1] Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer chemotherapy.[2][3][4] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] This guide summarizes key quantitative data, details experimental protocols for potency determination, and visualizes the underlying biological pathways and experimental workflows.

Potency of S-Trityl-L-cysteine Derivatives

The potency of **S-Trityl-L-cysteine** and its derivatives is typically evaluated by their ability to inhibit the ATPase activity of Eg5 and to induce mitotic arrest in cell-based assays. The half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki app) are common metrics used to quantify their efficacy.



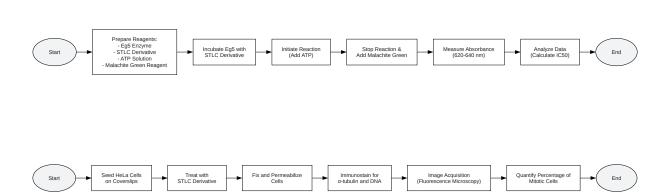
Compound/De rivative	Target/Assay	Potency (IC50)	Potency (Ki app)	Reference(s)
S-Trityl-L- cysteine (STLC)	Basal Eg5 ATPase Activity	1.0 μΜ	[1][5]	
Microtubule- activated Eg5 ATPase Activity	140 nM	[1]		
Mitotic Arrest in HeLa cells	700 nM			
Eg5-driven microtubule sliding velocity	500 nM	[6]	_	
STLC Analogues (para- substituted)	Mitotic Arrest	200 nM	100 nM	[2][4]
Monastrol	Basal Eg5 ATPase Activity	9.1 μΜ	[5]	

Signaling Pathway of Eg5 Inhibition

S-Trityl-L-cysteine and its derivatives act by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents the proper formation and function of the bipolar mitotic spindle, a critical structure for chromosome segregation during mitosis. The cellular response to this disruption is the activation of the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.







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